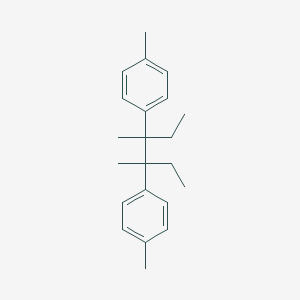
1,1'-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a hexane backbone substituted with methyl groups and benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) typically involves a multi-step process. One common method includes the cross-aldol condensation of appropriate precursors, followed by cyclization and dehydration reactions. For instance, the reaction of 3,4-dimethylhexane with 4-methylbenzaldehyde under acidic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, leading to changes in cell signaling pathways. For instance, its potential anti-inflammatory activity could involve the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-chlorobenzene): Similar structure but with chlorine substituents instead of methyl groups.
Hexane, 3,4-dimethyl-: A simpler compound with only the hexane backbone and methyl groups.
(4-methylcyclohex-3-ene-1,1-diyl)dimethanol: A related compound with a cyclohexane backbone and hydroxyl groups.
Uniqueness: 1,1’-(3,4-Dimethylhexane-3,4-diyl)bis(4-methylbenzene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
824400-90-0 |
|---|---|
Formule moléculaire |
C22H30 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
1-[3,4-dimethyl-4-(4-methylphenyl)hexan-3-yl]-4-methylbenzene |
InChI |
InChI=1S/C22H30/c1-7-21(5,19-13-9-17(3)10-14-19)22(6,8-2)20-15-11-18(4)12-16-20/h9-16H,7-8H2,1-6H3 |
Clé InChI |
MQQANOXLDCOQPR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC=C(C=C1)C)C(C)(CC)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


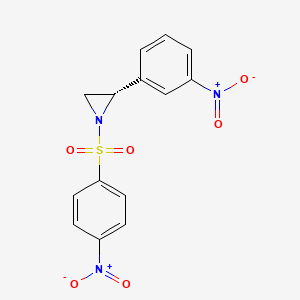
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
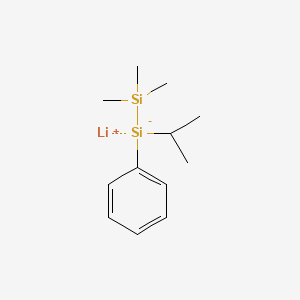
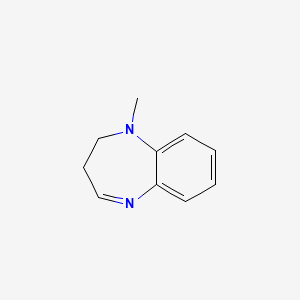
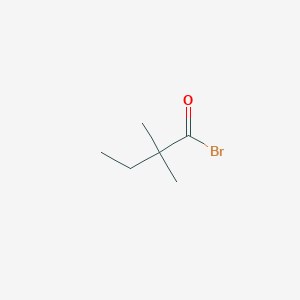
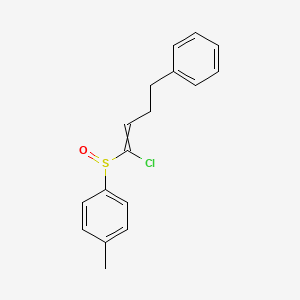
![Morpholine, 4-[3-(diphenylphosphinyl)-1,3-diphenyl-1,2-propadienyl]-](/img/structure/B14219337.png)
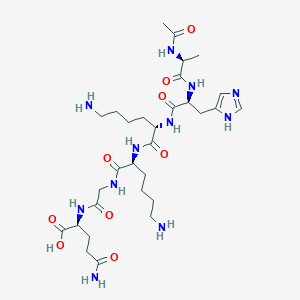
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)

![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate](/img/structure/B14219370.png)

